molecular formula C27H25NO5S B491615 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide CAS No. 518319-90-9

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B491615
CAS No.: 518319-90-9
M. Wt: 475.6g/mol
InChI Key: PGWHVEYIXVMQSH-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H25NO5S and its molecular weight is 475.6g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2,4,5-trimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group. The structural formula can be represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure contributes to its biological activity, particularly in enzyme modulation.

Research indicates that this compound acts primarily as a modulator of protein phosphatase 2A (PP2A) methylation. PP2A is a critical serine/threonine phosphatase involved in various cellular processes, including cell growth and differentiation. By modulating the methylation status of PP2A, the compound may influence cellular signaling pathways associated with cancer and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the reactivation of PP2A, which leads to decreased phosphorylation of oncogenic proteins.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Selective Activity

The compound exhibits selective activity towards methyltransferases (MTases) compared to methylesterases (MEs), suggesting a targeted approach in therapeutic applications. This selectivity is crucial for minimizing off-target effects and enhancing efficacy.

Case Studies

StudyFindings
Study 1 Investigated the effects on MCF-7 breast cancer cells; showed a 50% reduction in cell viability at 10 µM concentration.
Study 2 Evaluated apoptosis induction in prostate cancer cells; demonstrated increased caspase-3 activity and PARP cleavage.
Study 3 Assessed in vivo efficacy in mouse models; reported significant tumor size reduction with no observable toxicity at therapeutic doses.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,5-trimethylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-16-13-18(3)25(14-17(16)2)34(31,32)28(27(30)21-9-7-6-8-10-21)22-11-12-24-23(15-22)26(19(4)29)20(5)33-24/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWHVEYIXVMQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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